molecular formula C22H17FN2O5 B14953045 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953045
M. Wt: 408.4 g/mol
InChI Key: PNRXGOJLVBMVPO-ZZEZOPTASA-N
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Description

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the furan-2-ylmethyl, pyridin-3-yl, and 3-fluoro-4-methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Properties

Molecular Formula

C22H17FN2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H17FN2O5/c1-29-17-7-6-13(10-16(17)23)20(26)18-19(14-4-2-8-24-11-14)25(22(28)21(18)27)12-15-5-3-9-30-15/h2-11,19,26H,12H2,1H3/b20-18-

InChI Key

PNRXGOJLVBMVPO-ZZEZOPTASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CN=CC=C4)O)F

Origin of Product

United States

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